4-(4-Carboxyphenyl)-2-chlorobenzoic acid
Description
4-(4-Carboxyphenyl)-2-chlorobenzoic acid is a bifunctional aromatic compound featuring a benzoic acid backbone substituted with a chlorine atom at position 2 and a 4-carboxyphenyl group at position 2. Its structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, drug development, and materials science. The dual carboxylic acid groups enhance its capacity for hydrogen bonding and metal coordination, while the chlorine substituent influences reactivity and metabolic stability .
Properties
IUPAC Name |
4-(4-carboxyphenyl)-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-12-7-10(5-6-11(12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFXNBAZNDZYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689925 | |
| Record name | 3-Chloro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-38-6 | |
| Record name | 3-Chloro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxyphenyl)-2-chlorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzoic acid with 4-carboxyphenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction typically requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in an organic solvent such as toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Carboxyphenyl)-2-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxyl group can react with alcohols to form esters.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used in the presence of an alcohol.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of carboxyl groups.
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Esterification: Esters of this compound.
Reduction: The corresponding alcohol derivative.
Scientific Research Applications
Medicinal Chemistry
1.1. Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of benzoic acid, including 4-(4-Carboxyphenyl)-2-chlorobenzoic acid, exhibit anti-inflammatory and analgesic activities. These compounds have been investigated for their potential use in treating conditions such as arthritis, asthma, and migraines. The compound's structure allows it to interact with biological pathways involved in inflammation and pain signaling, making it a candidate for pharmaceutical development .
1.2. Antimicrobial Activity
Studies have demonstrated that certain derivatives of this compound possess antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, suggesting their potential application in developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Synthesis and Structural Studies
2.1. Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions, including chlorination and carboxylation processes. The compound can be synthesized via methods that utilize readily available starting materials and reagents, making it accessible for research purposes .
2.2. Structural Analysis
Crystal structure analysis has provided insights into the conformational preferences of this compound. Such studies are crucial for understanding how structural variations affect biological activity and interactions with other molecules .
Material Science Applications
3.1. Photodynamic Therapy
The compound has been explored for its potential use as a photosensitizer in photodynamic therapy (PDT). PDT is a treatment modality that uses light-activated compounds to produce reactive oxygen species capable of killing cancer cells. The carboxylic acid groups in this compound enhance its solubility and reactivity under light exposure, making it suitable for targeting tumor cells .
3.2. Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing functional polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Its ability to form hydrogen bonds can facilitate the development of new materials with tailored characteristics .
Case Studies and Experimental Findings
| Study | Findings | Application |
|---|---|---|
| Study on anti-inflammatory properties | Demonstrated significant reduction in inflammation markers in animal models | Potential treatment for arthritis and asthma |
| Antimicrobial activity assessment | Inhibition of bacterial growth (e.g., E. coli) observed | Development of new antimicrobial agents |
| Photodynamic therapy experiments | Effective in reducing tumor size in xenograft models | Cancer treatment via photodynamic therapy |
Mechanism of Action
The mechanism of action of 4-(4-Carboxyphenyl)-2-chlorobenzoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. Additionally, the compound’s aromatic structure allows for π-π stacking interactions with other aromatic systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Chlorobenzoic Acid Derivatives
The position and nature of substituents significantly alter physicochemical and biological properties. Key analogs include:
Key Observations :
- Steric Effects : Bulky substituents like 3',5'-dimethylphenyl () reduce reaction yields in coupling reactions compared to smaller groups.
- Solubility : Acetylated analogs () exhibit lower aqueous solubility than carboxy-substituted derivatives due to reduced polarity.
PCAF HAT Inhibition
Benzamide derivatives with 4-carboxyphenyl groups (e.g., 2-hexanoylamino-1-(4-carboxyphenyl)benzamide) show moderate PCAF HAT inhibitory activity (~67–72%). Compared to these, this compound’s chlorine may improve membrane permeability, though its direct inhibitory activity remains unstudied.
Anticancer and Antimicrobial Potential
- System Xc− Inhibition : Analogs like 2-(S)-[4-(4-carboxyphenyl)phenyl]glycine () competitively inhibit system Xc−, a target in drug-resistant cancers. The chlorine in this compound could modulate binding affinity.
- Antimicrobial Coordination Compounds: Carboxylic acid-functionalized imines () form stabilized silver nanoparticles for antimicrobial use. The dual carboxylic acid groups in the target compound may enhance nanoparticle stabilization.
Toxicity and Environmental Fate
- Metabolism: 2-Chlorobenzoic acid is excreted as a glycine conjugate ().
- Biodegradation : 4-Chlorobenzoic acid is degraded by Arthrobacter globiformis via dehalogenation (). The target compound’s substituents may hinder microbial degradation, increasing environmental persistence.
Biological Activity
4-(4-Carboxyphenyl)-2-chlorobenzoic acid, also known as 4-carboxy-2-chlorobenzoic acid, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClO
- Molecular Weight : 252.69 g/mol
This compound features a carboxylic acid group and a chlorine substituent on the benzene ring, which may influence its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various strains of bacteria. A study evaluating the antimicrobial efficacy of related compounds found that derivatives with similar structures showed activity against Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 3.125 | Staphylococcus aureus |
| Bromo-substituted derivative | 3.125 | Acinetobacter baumannii |
| Fluoro-substituted derivative | >50 | E. coli |
These findings suggest that structural modifications can significantly impact the antimicrobial potency of compounds related to this compound.
The mechanism by which this compound exerts its biological effects may involve interactions with specific bacterial enzymes or receptors. The presence of the carboxylic acid group is crucial for its binding affinity to target sites, potentially leading to inhibition of bacterial growth through disruption of metabolic pathways .
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers synthesized several derivatives of benzoic acids to assess their antimicrobial properties. Among these, this compound demonstrated notable activity against resistant strains of bacteria, achieving MIC values comparable to established antibiotics . This highlights its potential as a lead compound for further development in antimicrobial therapies.
Case Study 2: Structural Modifications
Another study focused on modifying the structure of benzoic acid derivatives to enhance their biological activity. The introduction of halogen substituents was shown to improve antimicrobial efficacy against specific pathogens. The findings indicated that compounds with multiple halogenations exhibited synergistic effects when combined with conventional antibiotics .
Q & A
Q. What are the optimal synthetic routes for 4-(4-Carboxyphenyl)-2-chlorobenzoic acid, and how can purity be ensured?
Methodological Answer: The synthesis of aromatic benzoic acid derivatives often involves multi-step reactions. For example, analogous compounds are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization and functional group modifications . Key steps include:
- Catalysts : Palladium or copper catalysts enhance reaction efficiency.
- Solvents : Polar aprotic solvents like DMF or toluene are preferred for high yields.
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (using ethanol/water mixtures) are standard.
- Purity Validation : HPLC with UV detection (λ = 254 nm) and melting point analysis (e.g., mp 210–215°C for related compounds ).
Q. How can the crystal structure of this compound be resolved experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation from DMSO or DMF solutions.
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL software for structural refinement, leveraging its robust algorithms for handling disordered atoms and high-resolution data .
- Validation : Check R-factors (target < 0.05) and CIF files against databases like the Cambridge Structural Database.
Advanced Research Questions
Q. How can researchers address discrepancies in solubility data for halogenated benzoic acids?
Methodological Answer: Solubility inconsistencies, such as those observed for 2-chlorobenzoic acid in ethanol (e.g., 0.0708 vs. 0.1424 mole fraction ), require:
- Replication : Repeat experiments under identical conditions (temperature, solvent purity).
- Computational Modeling : Apply the Modified Apelblat equation to correlate experimental data with theoretical predictions.
- Cross-Validation : Compare with structurally similar compounds (e.g., 3-chloro or 4-chloro isomers) to identify trends in solvent interactions.
Q. Table 1: Solubility of 2-Chlorobenzoic Acid in Ethanol at 298 K
| Study | Mole Fraction (x₁) | Method |
|---|---|---|
| Biswas et al. (Ref. 126) | 0.0708 | Gravimetric |
| Thuaire (Ref. 72) | 0.1424 | Spectroscopic |
Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs)?
Methodological Answer: MOF synthesis often exploits carboxylate ligands for metal coordination. Strategies include:
- Linker Design : Utilize the carboxylate groups for binding to metal nodes (e.g., Zn²⁺, Cu²⁺) .
- Solvothermal Synthesis : React the compound with metal salts (e.g., Zn(NO₃)₂) in DMF at 120°C for 48 hours.
- Characterization : PXRD for framework topology, BET analysis for surface area, and luminescence assays to assess MOF functionality.
Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to model reaction pathways.
- Transition State Analysis : Identify energy barriers for Cl⁻ displacement by nucleophiles (e.g., OH⁻, NH₃).
- Solvent Effects : Include PCM models to simulate polar solvents (e.g., water, DMSO).
- Validation : Compare predicted activation energies with experimental kinetics from stopped-flow spectroscopy.
Data Contradiction Analysis
Q. How should researchers reconcile conflicting toxicity data for chlorinated benzoic acids?
Methodological Answer: For compounds lacking direct toxicity data (e.g., 2-chlorobenzoic acid ):
- Surrogate Approach : Use structurally similar compounds (e.g., 2,4-dichlorobenzoic acid) with established LD₅₀ values.
- Metabolic Profiling : Conduct in vitro assays (e.g., hepatocyte metabolism) to identify detoxification pathways.
- Read-Across Methods : Apply OECD QSAR Toolbox to extrapolate toxicity endpoints based on functional group similarity.
Methodological Recommendations
4.1 Best practices for characterizing carboxylate-containing compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
